Afubiata is classified under synthetic cannabinoids, specifically within the category of new psychoactive substances. Its structural formula and classification are essential for understanding its pharmacological effects and potential applications in scientific research. The compound is identified by the CAS Number 2985275-14-5 and has been the subject of various studies aimed at understanding its metabolism and effects on human physiology .
The synthesis of Afubiata involves advanced organic chemistry techniques to create its unique structure. Although specific synthesis routes may vary, they typically include:
Recent studies have focused on the metabolic profiling of Afubiata, employing methods such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to analyze its metabolites after incubation with human liver microsomes .
Afubiata's molecular structure features an adamantane core linked to an acetamide group. The structural formula can be represented as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with cannabinoid receptors in the human body, influencing its psychoactive properties.
Afubiata undergoes several chemical reactions, particularly during its metabolism in biological systems. Key reactions include:
The metabolites identified from in vitro studies indicate that Afubiata is primarily metabolized via hydroxylation at specific sites on its structure, leading to various hydroxylated derivatives that can be detected in biological samples.
Afubiata exerts its effects primarily through interaction with cannabinoid receptors in the central nervous system. The mechanism of action involves:
Research indicates that understanding the structure-activity relationship of Afubiata can provide insights into its potency and efficacy compared to other synthetic cannabinoids .
Afubiata exhibits several notable physical and chemical properties:
These properties are crucial for researchers when considering the compound for pharmacological studies or analytical applications.
Afubiata has several applications in scientific research:
Afubiata emerged as part of the fourth-generation synthetic cannabinoid receptor agonists (SCRAs) designed to circumvent global legislative controls. These substances evolved in response to China’s 2021 class-wide SCRA ban, which targeted traditional linker groups like ester and carboxamide. Afubiata’s acetamide linker represented a strategic structural innovation, allowing it to evade regulatory frameworks while retaining potent cannabinoid receptor type 1 (CB1R) agonist activity. Between 2021–2023, the European Monitoring Centre for Drugs and Drug Addiction identified 23 novel SCRAs, with acetamide-linked compounds like Afubiata dominating illicit markets in China, Russia, the United States, and Belgium. Its proliferation exemplifies the "cat-and-mouse" dynamic between clandestine chemists and regulatory agencies, where minor molecular modifications enable ongoing distribution of these high-risk substances. [2] [4] [6]
The structural development of synthetic cannabinoid receptor agonists has progressed through four distinct phases:
Table 1: Generational Evolution of Key Synthetic Cannabinoid Receptor Agonists
Generation | Time Period | Core Structure | Representative Compounds | Key Innovations | |
---|---|---|---|---|---|
1st | 2008–2011 | Naphthoylindoles | JWH-018, AM-2201 | Introduction of halogenated tails | |
2nd | 2011–2015 | Indazole carboxamides | AB-PINACA, 5F-AB-PINACA | Metabolic stability via fluorination | |
3rd | 2015–2021 | Valine/isoleucine linkers | MDMB-4en-PINACA | Amino acid-derived linkers | |
4th | 2021–present | Acetamide linkers | Afubiata, ADB-FUBIATA | China-ban evasion via methylene insertion | [1] [4] [6] |
Afubiata exemplifies fourth-generation innovation through three critical modifications:
Metabolic profiling confirms these modifications delay hepatic breakdown, with Afubiata primarily undergoing hydroxylation at the adamantane unit (forming metabolite A16) rather than indole core degradation – a shift from earlier generations. [2]
The United Nations Office on Drugs and Crime classifies synthetic cannabinoid receptor agonists into seven structural categories, with Afubiata falling under Class IV: Aminoalkylindoles → Subclass g (Indole carboxamides). This classification is defined by three essential features:
Despite international scheduling of 18 synthetic cannabinoid receptor agonists under the 1971 Convention on Psychotropic Substances, Afubiata remains uncontrolled internationally due to its acetamide linker’s structural novelty. Analytical identification challenges further complicate regulation:
Cayman Chemical’s forensic reference standards utilize a systematic Head-Core-Tail nomenclature to classify novel synthetic cannabinoid receptor agonists like Afubiata (Catalog No. CAY36992). This framework dissects structures into three modular domains:
Table 2: Afubiata Structural Decomposition Using Cayman Nomenclature
Domain | Structural Motif | Role in Pharmacology | Afubiata Implementation | |
---|---|---|---|---|
Head | Aryl ring system | Receptor contact points | 4-Fluorobenzyl | |
Core | Heterocyclic scaffold | Central binding element | 1H-Indole-3-acetamide | |
Tail | Bulky hydrocarbon group | Binding pocket occupation and metabolic stability | Adamantyl (tricyclo[3.3.1.13,7]dec-1-yl) | [5] |
This modular terminology enables precise communication of structural relationships across emerging analogs (e.g., ADB-FUBIATA vs. CH-FUBIATA), facilitating forensic tracking of illicit drug variants. [4] [5]
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: